molecular formula C11H9BrClN B6265156 1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile CAS No. 1314648-46-8

1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile

Cat. No.: B6265156
CAS No.: 1314648-46-8
M. Wt: 270.55 g/mol
InChI Key: MWGDBROMSZKFEQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C11H9BrClN. This compound features a cyclobutane ring substituted with a nitrile group and a phenyl ring that is further substituted with bromine and chlorine atoms. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the substituted phenyl ring, followed by the formation of the cyclobutane ring and the introduction of the nitrile group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield .

Chemical Reactions Analysis

1-(5-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

    Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar compounds to 1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile include other substituted cyclobutane derivatives and phenylcyclobutane compounds. What sets this compound apart is the specific substitution pattern on the phenyl ring, which can significantly influence its reactivity and biological activity. Examples of similar compounds include 1-(4-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile and 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carbonitrile .

Properties

CAS No.

1314648-46-8

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9BrClN/c12-8-2-3-10(13)9(6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

MWGDBROMSZKFEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=CC(=C2)Br)Cl

Purity

95

Origin of Product

United States

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